2-(4-Chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine
Overview
Description
2-(4-Chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C12H6ClFN2O and a molecular weight of 248.64 g/mol . It is known for its unique structure, which combines a pyridine ring with an oxazole ring, substituted with a 4-chloro-2-fluorophenyl group. This compound is primarily used in research and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 2-(4-Chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4-chloro-2-fluoroaniline with a suitable oxazole precursor in the presence of a dehydrating agent. Industrial production methods may involve bulk custom synthesis, ensuring high purity and yield .
Chemical Reactions Analysis
2-(4-Chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazole ring.
Coupling Reactions: The compound can be involved in coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(4-Chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine can be compared with other similar compounds, such as:
- 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
- 2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine
- 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of both chloro and fluoro groups in this compound makes it unique and potentially more versatile in various applications .
Properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClFN2O/c13-7-3-4-8(9(14)6-7)12-16-11-10(17-12)2-1-5-15-11/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCNPMRJEDEVKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=C(C=C(C=C3)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101231297 | |
Record name | 2-(4-Chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101231297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52333-65-0 | |
Record name | 2-(4-Chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52333-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101231297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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